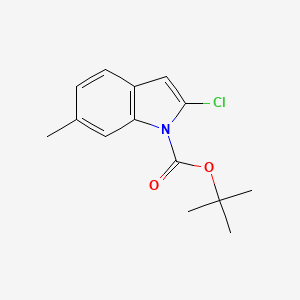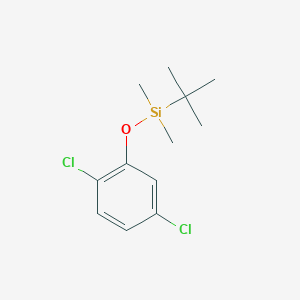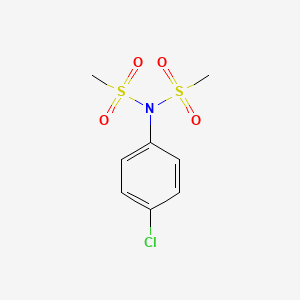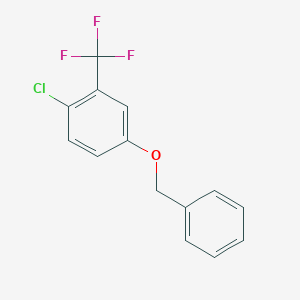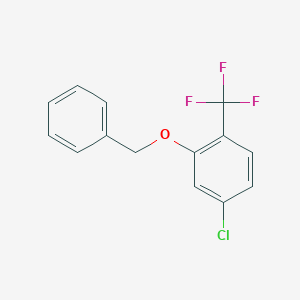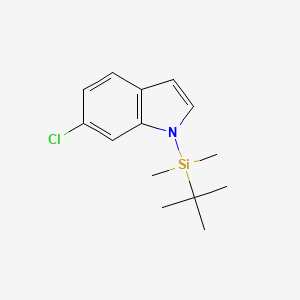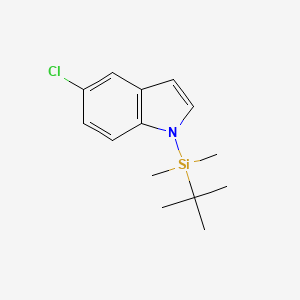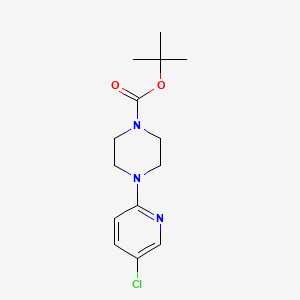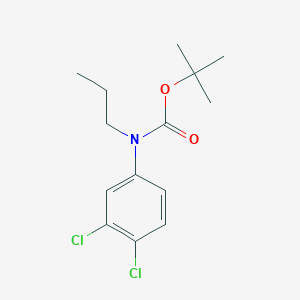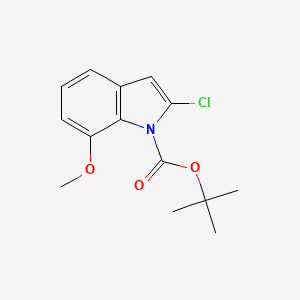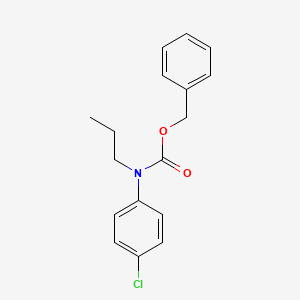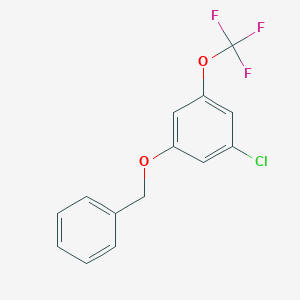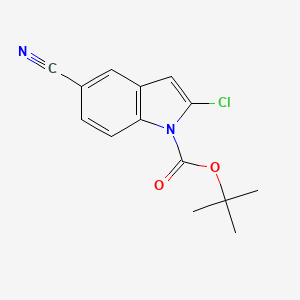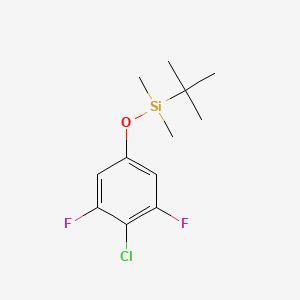
Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane typically involves the reaction of 4-chloro-3,5-difluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-chloro-3,5-difluorophenol+tert-butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organosilicon chemistry and large-scale organic synthesis would apply. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 4-chloro-3,5-difluorophenol.
Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is primarily based on its ability to form stable silyl ethers. The silyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(dimethyl)silyl chloride
- Tert-butyl(3,5-difluorophenoxy)dimethylsilane
- Tert-butyl(chloro)dimethylsilane
Uniqueness
Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl-(4-chloro-3,5-difluorophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClF2OSi/c1-12(2,3)17(4,5)16-8-6-9(14)11(13)10(15)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPNJVUBMGXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
